molecular formula C12H17N B2593014 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1017177-57-9

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2593014
CAS No.: 1017177-57-9
M. Wt: 175.275
InChI Key: FTJWBLHFTAFSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and significant presence in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and solvents like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or the use of reducing agents such as sodium borohydride or sodium cyanoborohydride to achieve the desired tetrahydroisoquinoline structure .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential neuroprotective properties and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJWBLHFTAFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.